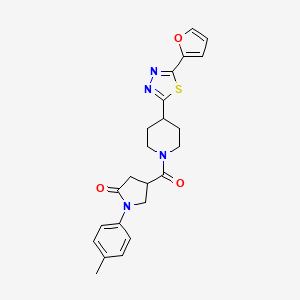

4-(4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one

Description

The compound 4-(4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one features a pyrrolidin-2-one core linked to a piperidine moiety substituted with a 1,3,4-thiadiazole ring bearing a furan-2-yl group. The thiadiazole and furan groups contribute to electronic interactions, which may modulate biological activity and binding affinity to targets.

Properties

IUPAC Name |

4-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carbonyl]-1-(4-methylphenyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O3S/c1-15-4-6-18(7-5-15)27-14-17(13-20(27)28)23(29)26-10-8-16(9-11-26)21-24-25-22(31-21)19-3-2-12-30-19/h2-7,12,16-17H,8-11,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMSKBVZJPYRORE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)C4=NN=C(S4)C5=CC=CO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one is a novel derivative that integrates a furan moiety with a 1,3,4-thiadiazole and piperidine structure. This unique combination suggests potential biological activities, particularly in pharmacology and agrochemistry. The biological activity of thiadiazole derivatives is well-documented, showcasing their efficacy in various therapeutic areas including anti-inflammatory, antibacterial, antifungal, and anticancer activities.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the cyclization of acylhydrazines with furan-containing substrates under microwave irradiation, which enhances yield and efficiency. Characterization techniques such as NMR and mass spectrometry confirm the structural integrity of the synthesized compounds.

Biological Activity Overview

The biological activity of the compound can be categorized into several key areas:

Antimicrobial Activity

Compounds containing the thiadiazole ring have shown significant antimicrobial properties. For instance, derivatives similar to the target compound have exhibited potent fungicidal activity against pathogens such as Phytophthora infestans . The presence of the furan moiety enhances the bioactivity spectrum, contributing to both antibacterial and antifungal effects .

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole-based compounds. For example, a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives demonstrated selective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) . The mechanism of action often involves inducing apoptosis through modulation of the Bax/Bcl-2 ratio and activation of caspase pathways . The specific compound discussed in this article may exhibit similar mechanisms due to its structural similarities.

Case Studies

- Fungicidal Activity : In a study evaluating various thiadiazole derivatives, one compound demonstrated significant inhibition of fungal growth in vitro, suggesting that structural modifications can enhance antifungal efficacy .

- Anticancer Activity : A related study found that substituents on the thiadiazole ring significantly influenced cytotoxicity against cancer cells. Compounds with electron-withdrawing groups showed improved activity due to better interaction with cellular targets .

Data Tables

| Compound Name | Structure | IC50 (µM) | Target |

|---|---|---|---|

| Compound I18 | Structure | 12.5 | P. infestans |

| Compound 4e | Structure | 5.36 | MCF-7 Cells |

| Compound 4i | Structure | 2.32 | HepG2 Cells |

The proposed mechanism for the biological activity of this compound involves:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Piperidine-Thiadiazole Moiety

Compound A : 1-(3,4-Dimethylphenyl)-4-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]pyrrolidin-2-one

- Structural Differences : Replaces the furan-2-yl group on the thiadiazole with a methyl group and substitutes the p-tolyl with a 3,4-dimethylphenyl group.

- The 3,4-dimethylphenyl group increases steric bulk, which may reduce binding pocket accessibility but enhance lipophilicity .

Compound B : 5-(4-Phenylpiperidin-1-yl)-1,3,4-thiadiazole-2(1H)-one

- Structural Differences : Lacks the pyrrolidin-2-one core and furan substitution; instead, the piperidine is directly linked to a phenyl group.

- Functional Implications :

Heterocyclic Core Modifications

Compound C : 4-(Furan-2-carbonyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-p-tolyl-1H-pyrrol-2(5H)-one

- Structural Differences : Introduces a hydroxyl group and a furan-2-carbonyl substituent on the pyrrolidin-2-one core.

- Functional Implications :

Compound D : 2-{5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one

- Structural Differences : Replaces the thiadiazole with an oxadiazole and substitutes the furan with a pyridin-4-yl group.

- The pyridine group introduces basicity, which may alter ionization state and membrane permeability .

Antimicrobial Activity

- Evidence from Analogs : Thiazolidin-4-one derivatives (e.g., compounds in ) exhibit antimicrobial activity, with substituents like chloro and pyridyl enhancing potency. The target compound’s thiadiazole and furan groups may similarly contribute to disrupting bacterial cell wall synthesis or enzyme function .

- Comparative Efficacy: Compound A (methyl-thiadiazole): Moderate activity due to reduced electron-rich substituents. Target Compound: Potential for higher activity owing to furan’s π-π interactions and thiadiazole’s sulfur-mediated binding.

Toxicity and Solubility

- Acute Toxicity : Thiadiazole-containing compounds (e.g., ) show variable toxicity profiles. The p-tolyl group in the target compound may increase metabolic stability but could elevate hepatotoxicity risks compared to phenyl analogs .

- Solubility : The furan and carbonyl groups in Compound C improve aqueous solubility, whereas the target compound’s p-tolyl may necessitate formulation enhancements for bioavailability .

Q & A

What are the standard synthetic routes for synthesizing this compound?

Level : Basic

Methodological Answer :

The synthesis typically involves multi-step protocols to assemble the 1,3,4-thiadiazole and pyrrolidin-2-one moieties. A common approach includes:

Thiadiazole Formation : Reacting hydrazinecarbothioamide derivatives with substituted furan-carboxylic acids under reflux in ethanol or acetic acid, as described for analogous 1,3,4-thiadiazole syntheses .

Piperidine Coupling : Introducing the piperidine-carbonyl group via nucleophilic acyl substitution, often using carbodiimide-based coupling agents (e.g., DCC or EDCI) in anhydrous DCM or THF.

Pyrrolidinone Functionalization : Attaching the p-tolyl group through alkylation or amidation, followed by cyclization under basic conditions.

Key Considerations : Monitor reaction progress via TLC (e.g., hexane/ethyl acetate systems) and purify intermediates via column chromatography or recrystallization (DMF/EtOH mixtures) .

What analytical techniques are recommended for characterizing the compound’s purity and structural integrity?

Level : Basic

Methodological Answer :

A combination of spectroscopic, chromatographic, and crystallographic methods is essential:

Note : XRPD is critical for confirming crystalline phase identity and detecting polymorphs .

How can reaction conditions be optimized to improve synthetic yield?

Level : Advanced

Methodological Answer :

Use Design of Experiments (DoE) to systematically evaluate variables:

- Factors : Temperature (e.g., 70–100°C), solvent polarity (DMF vs. PEG-400), catalyst loading (e.g., acetic acid, 2–5 mol%) .

- Response Surface Modeling : Apply central composite design to identify optimal conditions. For example, highlights flow-chemistry approaches for enhanced reproducibility and yield in diazomethane synthesis, which can be adapted for thiadiazole formation .

- Continuous-Flow Systems : Reduce side reactions by controlling residence time and mixing efficiency, as demonstrated in oxidation reactions .

How should discrepancies in spectroscopic data (e.g., NMR splitting patterns) be resolved?

Level : Advanced

Methodological Answer :

2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1H-1H and 1H-13C couplings. For instance, used 2D NMR to assign tautomeric protons in hydrazinecarbothioamide derivatives .

Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ADF software).

Crystallographic Confirmation : Resolve ambiguities via single-crystal X-ray diffraction (e.g., ’s triclinic crystal system data for a related thiadiazole-thiazolidinone hybrid) .

What computational methods predict the compound’s biological activity?

Level : Advanced

Methodological Answer :

Molecular Docking : Use AutoDock Vina or Glide to simulate binding to target proteins (e.g., Mycobacterium tuberculosis enoyl-ACP reductase for anti-tubercular activity) .

QSAR Modeling : Develop regression models correlating substituent electronic parameters (Hammett σ) with activity. applied this to optimize anti-tubercular oxadiazole derivatives .

MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) to validate docking results.

How can crystal structure data inform structure-activity relationship (SAR) studies?

Level : Advanced

Methodological Answer :

Conformational Analysis : Use XRPD data (e.g., ’s bond lengths and angles) to identify rigid vs. flexible regions of the molecule .

Intermolecular Interactions : Analyze hydrogen-bonding (e.g., N-H···O) and π-π stacking motifs to guide solubility and target affinity modifications.

Electrostatic Potential Maps : Generate ESP surfaces (via Merz-Kollman charges) to predict sites for electrophilic/nucleophilic attacks .

How to address low enantiomeric purity in the final product?

Level : Advanced

Methodological Answer :

Chiral Chromatography : Use Chiralpak® columns with hexane/isopropanol gradients to separate enantiomers.

Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived Lewis acids) during key steps like piperidine acylation .

Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) and recrystallize .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.